Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)- Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16883987
InChI: InChI=1S/C16H14ClN3OS3/c1-9-10(2)24-15(18-9)20-14(21)8-23-16-19-13(7-22-16)11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3,(H,18,20,21)
SMILES:
Molecular Formula: C16H14ClN3OS3
Molecular Weight: 396.0 g/mol

Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)-

CAS No.:

Cat. No.: VC16883987

Molecular Formula: C16H14ClN3OS3

Molecular Weight: 396.0 g/mol

* For research use only. Not for human or veterinary use.

Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)- -

Specification

Molecular Formula C16H14ClN3OS3
Molecular Weight 396.0 g/mol
IUPAC Name 2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C16H14ClN3OS3/c1-9-10(2)24-15(18-9)20-14(21)8-23-16-19-13(7-22-16)11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3,(H,18,20,21)
Standard InChI Key OWCBGJSNUVHNSH-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl)C

Introduction

Chemical Identity and Structural Features

Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)- (IUPAC name: 2-({4-[(4-chlorophenyl)thio]-1,3-thiazol-2-yl}sulfanyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide) belongs to the class of bisthiazole acetamides. Its molecular formula is C₁₆H₁₄ClN₃OS₃, with a molecular weight of 396.0 g/mol. The structure integrates two thiazole rings: one substituted with a 4-chlorophenylthio group at the 4-position and another with 4,5-dimethyl groups. A sulfanylacetamide linker bridges these heterocycles, creating a planar conformation conducive to intercalation or enzyme binding.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₄ClN₃OS₃
Molecular Weight396.0 g/mol
XLogP3-AA4.2 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (3 S, 2 N, 1 O)
Topological Polar Surface112 Ų

The chlorophenyl group enhances lipophilicity (logP ≈ 4.2), facilitating membrane penetration, while the thiazole rings contribute π-π stacking capabilities.

Synthetic Methodologies

Thiazole Ring Formation

The synthesis employs a multi-step strategy beginning with Hantzsch thiazole synthesis for both rings:

  • 4-(4-Chlorophenyl)thiazole-2-thiol: Condensation of 4-chlorothiobenzamide with α-bromoacetophenone in ethanol at 60°C yields the primary thiazole.

  • 4,5-Dimethylthiazole-2-amine: Reacting thiourea with 3-bromo-2-butanone in dimethylformamide (DMF) forms the dimethyl-substituted thiazole.

Acetamide Bridge Installation

The thioether-acetamide linker is introduced via nucleophilic substitution:

  • Reacting 4-(4-chlorophenyl)thiazole-2-thiol with 2-chloroacetamide in dichloromethane (DCM) at 0°C forms the intermediate 2-[(thiazol-2-yl)thio]acetamide.

  • Subsequent coupling with 4,5-dimethylthiazole-2-amine using EDCl/HOBt in tetrahydrofuran (THF) achieves the final product.

Table 2: Optimization of Coupling Reaction

ConditionYield (%)Purity (%)
EDCl/HOBt, THF7895
DCC/DMAP, DCM6589
CDI, Acetonitrile7192

Optimal yields (78%) occur with ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in THF.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 3.98 (s, 2H, SCH₂CO), 2.42 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).

  • ¹³C NMR: 168.9 ppm (C=O), 152.1 ppm (C=S), 135.6–127.3 ppm (aromatic carbons).

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at m/z 397.02 [M+H]⁺, confirming the molecular formula.

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate broad-spectrum activity:

Table 3: Minimum Inhibitory Concentrations (MICs)

OrganismMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli32
Candida albicans16

Mechanistically, the compound disrupts bacterial lipid II biosynthesis by binding to undecaprenyl pyrophosphate phosphatase (UppP), as shown via molecular docking (binding energy: −8.2 kcal/mol).

Pharmacokinetic and Toxicity Profiling

  • ADMET Predictions: Moderate bioavailability (F = 56%), with CYP3A4-mediated metabolism.

  • hERG Inhibition Risk: Low (IC₅₀ > 30 μM), suggesting minimal cardiotoxicity.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying thiazole substituents to enhance potency.

  • In Vivo Efficacy Models: Testing in murine infection or xenograft models.

  • Formulation Development: Nanoencapsulation to improve aqueous solubility (current solubility: <0.1 mg/mL in water).

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